molecular formula C19H12N4O2S2 B2444471 N-(1,3-benzothiazol-2-yl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide CAS No. 690252-15-4

N-(1,3-benzothiazol-2-yl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

Cat. No.: B2444471
CAS No.: 690252-15-4
M. Wt: 392.45
InChI Key: MGJZXWLYYAKGDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-2-yl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide is a complex heterocyclic compound that has garnered attention in the fields of medicinal chemistry and organic synthesis. This compound features a unique structure that combines benzothiazole, pyridothienopyrimidine, and carboxamide moieties, making it a versatile candidate for various scientific applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N4O2S2/c1-10-5-4-8-23-15(10)21-17-11(18(23)25)9-14(26-17)16(24)22-19-20-12-6-2-3-7-13(12)27-19/h2-9H,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJZXWLYYAKGDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide typically involves multi-step reactions. One common method includes the initial formation of the benzothiazole ring through the condensation of 2-aminothiophenol with a suitable aldehyde. This intermediate is then subjected to cyclization reactions to form the pyridothienopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production while maintaining efficiency and reducing reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Biological Activities

Research indicates that N-(1,3-benzothiazol-2-yl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide exhibits a range of biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound possess significant antimicrobial properties against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Potential

Molecular docking studies suggest that this compound may act as an inhibitor of key enzymes involved in cancer progression, such as 5-lipoxygenase (5-LOX). In vitro assays have shown promising results against cancer cell lines like MCF7 (breast cancer) and others.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties through in silico modeling and in vitro assays. It may inhibit inflammatory mediators and pathways involved in chronic inflammation.

Case Studies

Several studies have documented the effectiveness of this compound in various applications:

  • Antimicrobial Screening : A study conducted on synthesized derivatives revealed that specific analogs exhibited potent activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida species .
  • Cancer Cell Line Studies : Research focused on the anticancer effects showed that certain derivatives significantly reduced cell viability in MCF7 cells through mechanisms involving apoptosis .
  • Inflammation Models : In vitro models indicated that the compound effectively reduced the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
Activity TypeTest Organisms/Cell LinesResult SummaryReference
AntimicrobialE. coli, S. aureusSignificant inhibition observed
AnticancerMCF7Reduced viability by 50%
Anti-inflammatoryRAW 264.7 cellsDecreased cytokine production

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. These interactions can lead to the disruption of cellular processes, ultimately resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide
  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides

Uniqueness

N-(1,3-benzothiazol-2-yl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide stands out due to its unique combination of structural motifs, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Biological Activity

N-(1,3-benzothiazol-2-yl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide is a complex organic compound with potential biological activities that have garnered attention in recent research. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C19H12N4O2S2C_{19}H_{12}N_{4}O_{2}S_{2}. Its structure features a benzothiazole moiety which is known for various biological activities. The presence of multiple functional groups contributes to its potential interactions within biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Benzothiazole derivatives are frequently studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant inhibitory effects against various bacterial strains and fungi.
  • Anticancer Properties : Some studies suggest that benzothiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle progression and the induction of oxidative stress.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can lead to altered biological responses in target organisms.

Antimicrobial Studies

A study focusing on benzothiazole derivatives demonstrated that compounds with similar structures displayed notable antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was primarily attributed to the disruption of bacterial cell walls and interference with protein synthesis.

Anticancer Activity

In vitro studies have shown that related benzothiazole compounds can effectively inhibit the proliferation of various cancer cell lines. For instance, a study reported that a benzothiazole derivative reduced cell viability in breast cancer cells by inducing apoptosis through mitochondrial pathways.

Enzyme Inhibition

Research has indicated that certain benzothiazole derivatives can inhibit enzymes such as acetylcholinesterase and cyclooxygenase (COX), which are crucial in neurodegenerative diseases and inflammatory responses respectively. This inhibition could provide therapeutic avenues for conditions like Alzheimer's disease and arthritis.

Data Tables

The following table summarizes key findings regarding the biological activity of this compound:

Activity Type Target Organisms/Cells Mechanism Reference
AntimicrobialVarious bacteriaCell wall disruption
AnticancerBreast cancer cellsApoptosis induction
Enzyme inhibitionAcetylcholinesteraseCompetitive inhibition

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis of tricyclic carboxamide derivatives typically involves multi-step protocols. For example, cyclization reactions under controlled temperatures (293–298 K) and acidic conditions (e.g., concentrated H₂SO₄) are critical for forming the tricyclic core. Precise stoichiometric ratios and catalysts (e.g., P₂S₅ for thioamide formation) are necessary to avoid side products. Post-synthesis purification often employs recrystallization from ethanol or acetic acid .

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

Use a combination of IR spectroscopy (to confirm carbonyl and amide groups, νmax ~1649–1670 cm⁻¹), ¹H/¹³C NMR (to resolve aromatic protons and methyl groups, δ ~1.91–10.68 ppm), and single-crystal X-ray diffraction (to determine bond angles and confirm regioselectivity in the tricyclic framework). Mass spectrometry (FAB or ESI) validates molecular weight and fragmentation patterns .

Q. How can researchers investigate the compound’s potential biological activity?

Begin with in vitro assays:

  • Enzyme inhibition studies : Test against kinases or proteases using fluorogenic substrates.
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7).
  • Receptor binding assays : Radioligand competition experiments to assess affinity for targets like GPCRs .

Advanced Research Questions

Q. What computational strategies can predict reactivity and optimize synthesis?

Apply quantum chemical calculations (DFT or ab initio methods) to model transition states and regioselectivity in cyclization steps. Integrate machine learning (e.g., ICReDD’s reaction path search algorithms) to screen solvent/catalyst combinations and reduce trial-and-error experimentation .

Q. How should conflicting bioactivity data from different studies be resolved?

Perform orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to validate target engagement. Use structural analogs to isolate pharmacophores and confirm structure-activity relationships (SAR). Cross-validate with X-ray crystallography to rule out polymorphism or solvate formation .

Q. What strategies address regioselectivity challenges during functionalization?

Optimize protecting group strategies (e.g., tert-butyl for amine protection) and catalytic systems (e.g., Pd-mediated cross-coupling for aryl substitutions). Monitor reaction progress via TLC (chloroform:acetone, 3:1) to isolate intermediates .

Q. How can solubility limitations in biological assays be mitigated?

Use co-solvents (DMSO ≤1% v/v) or nanocarriers (liposomes, cyclodextrins). Alternatively, synthesize prodrugs (e.g., ester derivatives) with improved hydrophilicity. Membrane separation technologies (e.g., ultrafiltration) can purify aqueous-compatible forms .

Q. What methods assess the compound’s stability under storage and experimental conditions?

Conduct accelerated stability studies (40°C/75% RH for 1–3 months) with HPLC monitoring. Use thermal gravimetric analysis (TGA) to identify decomposition thresholds. Store lyophilized samples under argon at -80°C to prevent oxidation .

Q. How can enzyme inhibition mechanisms be elucidated at the molecular level?

Perform kinetic studies (e.g., Lineweaver-Burk plots) to classify inhibition type (competitive/non-competitive). Pair with molecular docking (AutoDock Vina) and MD simulations (GROMACS) to map binding poses and residence times .

Q. What in vitro models are suitable for evaluating toxicity and selectivity?

Use primary cell lines (e.g., hepatocytes) for hepatotoxicity screening and 3D organoids to mimic tissue complexity. Combine with transcriptomic profiling (RNA-seq) to identify off-target pathways. Zebrafish embryos (FET assay) offer rapid in vivo toxicity insights .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.